
N-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their broad-spectrum biological activities.
Méthodes De Préparation
The synthesis of N-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide typically involves the reaction of 2-amino-5-propyl-1,3,4-thiadiazole with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at ambient temperature for several hours to ensure complete conversion of the starting materials to the desired product. The product is purified by recrystallization from an appropriate solvent .
Analyse Des Réactions Chimiques
N-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase, which plays a role in various physiological processes . Additionally, it can interact with DNA and disrupt its replication, leading to its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
N-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)ethanediamide: Similar in structure but with different substituents, leading to variations in biological activities.
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanediamide: Another derivative with different substituents, showing distinct chemical and biological properties.
N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide: A compound with a different core structure but similar functional groups, used in insecticidal applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting biological activities.
Propriétés
Formule moléculaire |
C7H10N4O2S |
|---|---|
Poids moléculaire |
214.25 g/mol |
Nom IUPAC |
N'-(5-propyl-1,3,4-thiadiazol-2-yl)oxamide |
InChI |
InChI=1S/C7H10N4O2S/c1-2-3-4-10-11-7(14-4)9-6(13)5(8)12/h2-3H2,1H3,(H2,8,12)(H,9,11,13) |
Clé InChI |
XVVPCMPCWBZYEQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN=C(S1)NC(=O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


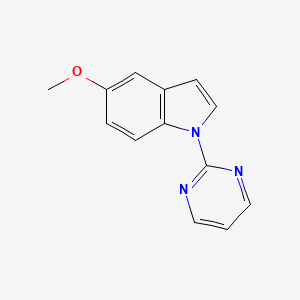
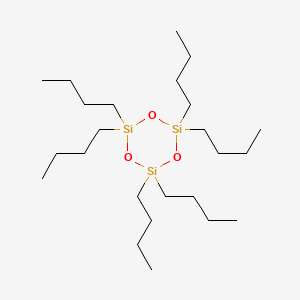
![6-Methylbenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14132749.png)
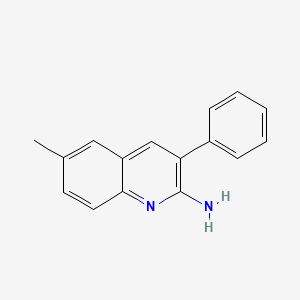
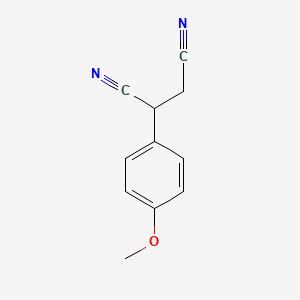
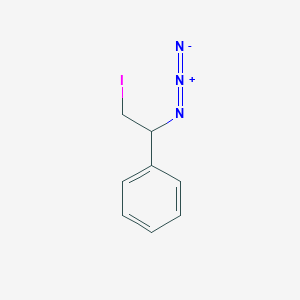
![N'-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide](/img/structure/B14132760.png)

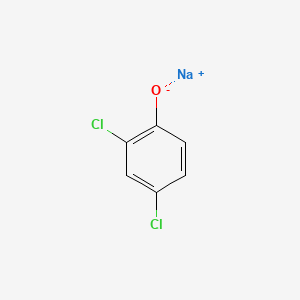
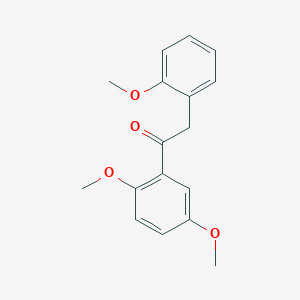
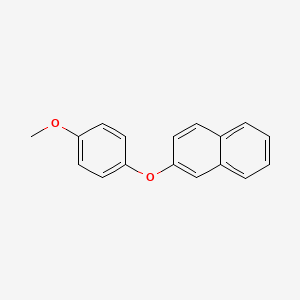
![(S)-1-(Dicyclohexylphosphino)-2-[(R)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14132813.png)

![9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole](/img/structure/B14132823.png)
